molecular formula C15H7N3 B15004228 Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-

Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-

Cat. No.: B15004228
M. Wt: 229.24 g/mol
InChI Key: KMQJZOXTKSDEAY-UHFFFAOYSA-N
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Description

2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The indeno[1,2-b]pyridine core is a fused bicyclic system that incorporates both indene and pyridine rings, which contributes to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers several advantages, such as good yields, atom economy, short reaction times, and a recyclable catalyst with an easy work-up process.

Chemical Reactions Analysis

2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized using chromium trioxide and t-butyl hydroperoxide to form 5H-indeno[1,2-b]pyridin-5-ones . It also participates in Michael-type C–C bond formation and subsequent aza-Wittig reactions when reacted with α,β-unsaturated ketones and aldehydes . Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride.

Comparison with Similar Compounds

2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile can be compared with other indeno[1,2-b]pyridine derivatives, such as 5H-indeno[1,2-b]pyridine and 2-phenyl-5H-indeno[1,2-b]pyridin-5-one . These compounds share a similar core structure but differ in their substituents and functional groups, which influence their chemical reactivity and biological activity. The unique feature of 2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile is its propanedinitrile group, which enhances its potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C15H7N3

Molecular Weight

229.24 g/mol

IUPAC Name

2-indeno[1,2-b]pyridin-5-ylidenepropanedinitrile

InChI

InChI=1S/C15H7N3/c16-8-10(9-17)14-11-4-1-2-5-12(11)15-13(14)6-3-7-18-15/h1-7H

InChI Key

KMQJZOXTKSDEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=C(C#N)C#N)C=CC=N3

Origin of Product

United States

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